

N-Isobutyrylglycine-d2: A Technical Overview for Researchers

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An in-depth guide on the molecular characteristics, analytical methodologies, and biological significance of **N-Isobutyrylglycine-d2** for professionals in research and drug development.

This technical document provides a comprehensive overview of **N-Isobutyrylglycine-d2**, a deuterated isotopologue of the endogenous metabolite N-Isobutyrylglycine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, analytical methods, and its role in metabolic pathways.

Core Molecular Data

N-Isobutyrylglycine-d2 is a stable, isotopically labeled form of N-Isobutyrylglycine, which is an acylglycine conjugate. Acylglycines are metabolites formed from the conjugation of an acyl-CoA with glycine. The deuteration of **N-Isobutyrylglycine-d2** makes it a valuable internal standard for mass spectrometry-based quantitative analysis.



Property	Value	Source
Chemical Formula	C ₆ H ₉ D ₂ NO ₃	Manufacturer Data
Molecular Weight	147.17 g/mol	Manufacturer Data
Monoisotopic Mass	147.086446705 Da	PubChem
Synonyms	N-Isobutyrylglycine-2,2-d2, N- (2-Methylpropionyl)glycine-2,2- d2	PubChem

Experimental Protocols

Accurate quantification and analysis of N-Isobutyrylglycine are crucial for studying metabolic disorders. Below are detailed methodologies for its analysis and a plausible synthetic route for its deuterated form.

Quantitative Analysis of N-Isobutyrylglycine in Urine by UPLC-MS/MS

This method is adapted from established protocols for the quantitative analysis of urinary acylglycines.[1][2][3][4] **N-Isobutyrylglycine-d2** serves as an ideal internal standard for this assay.

- 1. Sample Preparation:
- To 100 μL of urine, add an appropriate amount of the internal standard solution (N-Isobutyrylglycine-d2 in a suitable solvent).
- Perform a solid-phase extraction to isolate the acylglycines.
- The extracted sample is then derivatized with n-butanol to enhance chromatographic separation and detection sensitivity.[3][4]
- 2. UPLC-MS/MS Instrumentation and Conditions:
- Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.



- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- 3. Quantification:
- A calibration curve is generated using known concentrations of non-labeled N-Isobutyrylglycine.
- The concentration of N-Isobutyrylglycine in the urine sample is determined by comparing the
 peak area ratio of the analyte to the internal standard (N-Isobutyrylglycine-d2) against the
 calibration curve.

Synthesis of N-Isobutyrylglycine-d2

A plausible synthetic route for **N-Isobutyrylglycine-d2** can be adapted from methods for synthesizing other deuterated N-acylglycines.[5][6] This involves the acylation of glycine-d2.

- 1. Materials:
- Glycine-2,2-d2
- · Isobutyryl chloride
- Anhydrous solvent (e.g., Dichloromethane)
- A non-nucleophilic base (e.g., Triethylamine)
- 2. Procedure:
- Dissolve Glycine-2,2-d2 in the anhydrous solvent.
- Add the non-nucleophilic base to the solution.



- Slowly add isobutyryl chloride to the reaction mixture under inert atmosphere and at a controlled temperature (e.g., 0°C).
- Allow the reaction to proceed for several hours at room temperature.
- After the reaction is complete, quench with water and extract the product with an organic solvent.
- Purify the crude product using column chromatography to obtain **N-Isobutyrylglycine-d2**.

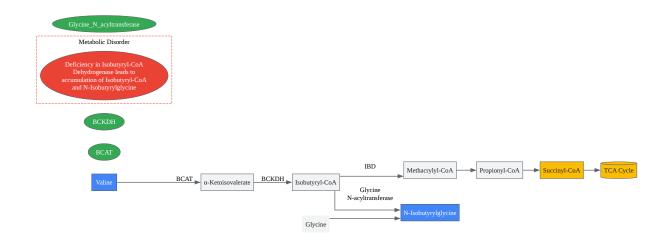
Biological Significance and Signaling Pathways

N-Isobutyrylglycine is a metabolite in the catabolic pathway of the branched-chain amino acid (BCAA), valine.[7] Elevated levels of N-Isobutyrylglycine in urine are a key biomarker for certain inborn errors of metabolism.[7]

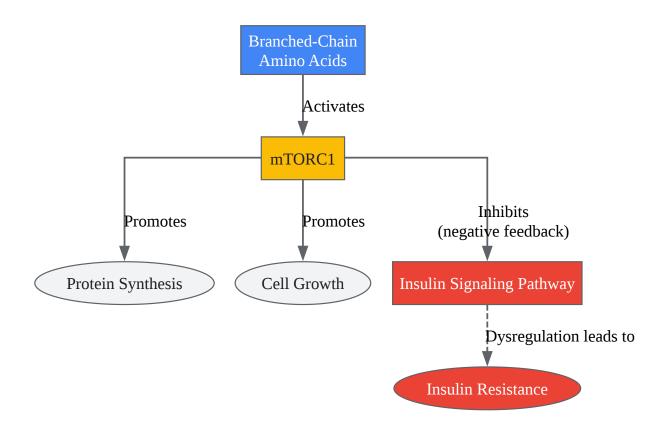
Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) is a crucial metabolic process. The initial steps are shared among the three amino acids, involving a transamination followed by an oxidative decarboxylation.[8][9][10]









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